[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl](thiomorpholin-4-yl)methanone
Description
This compound features a pyrazole core substituted at position 5 with a 2,3-dihydro-1-benzofuran moiety and at position 3 with a thiomorpholin-4-yl methanone group. Structural elucidation of such compounds often employs X-ray crystallography refined via programs like SHELXL .
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-5-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H17N3O2S/c20-16(19-4-7-22-8-5-19)14-10-13(17-18-14)11-1-2-15-12(9-11)3-6-21-15/h1-2,9-10H,3-8H2,(H,17,18) |
InChI Key |
KEAGHPPKNRTKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Preparation Methods
Solvent Systems
Temperature and Time
-
Microwave irradiation reduces pyrazole cyclization times from hours to minutes while increasing yields by 15–20%.
-
Prolonged heating (>24 hours) in Mannich reactions risks thiomorpholine N-oxidation, necessitating inert atmospheres.
Analytical Characterization
Critical spectroscopic data for structural confirmation:
Comparative Analysis of Synthetic Routes
The table below evaluates two primary pathways:
| Route | Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cycloaddition-Mannich | 4 | 32% | High regioselectivity; minimal purification | Thiomorpholine instability at high temperatures |
| Nucleophilic Substitution | 3 | 41% | Shorter reaction times; scalable | Requires pre-functionalized carboxylic acids |
Challenges and Mitigation Strategies
-
Pyrazole Tautomerism : The 1H-pyrazole moiety exhibits prototropic tautomerism, complicating NMR analysis. Low-temperature NMR (–40°C) in DMSO-d6 suppresses tautomer interconversion.
-
Thiomorpholine Oxidation : Thioether oxidation to sulfone derivatives occurs under acidic conditions. Performing reactions under nitrogen with fresh thiomorpholine minimizes this side reaction.
-
Chromatographic Purification : Silica gel decomposition of thiomorpholine derivatives necessitates alternative stationary phases (e.g., C18-modified silica) for HPLC purification.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for the cycloaddition step, achieving 85% conversion with residence times <10 minutes. Patent data highlight a pilot-scale process producing 12 kg batches at 94.7% purity via crystallization from ethyl acetate/heptane. Environmental impact assessments favor the nucleophilic substitution route due to lower E-factor (18.2 vs. 24.7 for cycloaddition-Mannich) .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
Scientific Research Applications
5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzofuran and pyrazole rings play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pyrazolyl Methanone Derivatives with Varied Substituents
Compound 7a/b ():
- Core Structure: 5-Amino-3-hydroxy-1H-pyrazol-1-yl methanone.
- Substituents: 7a: 2,4-Diamino-3-cyanothiophene-5-yl. 7b: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate.
- Key Differences: The target compound replaces the thiophene/cyanothiophene groups with dihydrobenzofuran and thiomorpholine. Synthesis of 7a/b involves malononitrile or ethyl cyanoacetate with sulfur, whereas the target likely requires coupling of dihydrobenzofuran precursors .
Indole-Containing Analog ():
- Structure: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone.
- Key Differences: Indole substituent vs. dihydrobenzofuran: Indole’s nitrogen may confer stronger π-π stacking, while dihydrobenzofuran’s oxygen enhances polarity. The pyridine methanone group differs from thiomorpholine in electronic and steric properties .
Heterocyclic Modifications in Pyrazole Derivatives
Thiazolidinone-Pyrazole Hybrids ():
- Examples :
- Key Differences: These compounds integrate thiazolidinone and furan/tetrahydrofuran groups, contrasting with the target’s thiomorpholine and dihydrobenzofuran. The thioxo-thiazolidinone moiety may confer distinct redox properties compared to the methanone linkage in the target.
Structural Features and Implications
Biological Activity
The compound 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone is a complex organic molecule with potential therapeutic applications due to its unique structural features. It combines a pyrazole ring, a benzofuran moiety, and a thiomorpholine group, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 302.39 g/mol. The presence of the pyrazole and benzofuran rings suggests potential interactions with various biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Anticancer activity
The biological activities can be attributed to several mechanisms:
- Inhibition of inflammatory mediators : Compounds similar to this one have shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Antioxidant properties : The benzofuran moiety is known for its ability to scavenge free radicals.
- Interaction with cellular pathways : The pyrazole ring has been associated with modulating signaling pathways involved in cancer proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone :
- Anti-inflammatory Activity : A study demonstrated that derivatives containing the pyrazole structure significantly reduced inflammation in animal models by downregulating pro-inflammatory cytokines .
- Anticancer Potential : Research showed that similar benzofuran-pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
- Neuroprotective Effects : Analogues of the compound have been studied for their neuroprotective properties, particularly in models of oxidative stress-induced neuronal damage .
Data Tables
The following table summarizes the biological activities reported for compounds related to this structure:
Synthesis and Derivatives
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone can be achieved through various organic reactions, including:
- Condensation reactions involving thiomorpholine and pyrazole derivatives.
- Cyclization methods that incorporate the benzofuran structure.
These synthetic routes allow for the generation of derivatives that may exhibit enhanced biological activity or altered pharmacological properties.
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrazole-benzofuran hybrids like 5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-ylmethanone?
The synthesis typically involves cyclocondensation reactions. For example, benzofuran derivatives are synthesized by refluxing substituted arylhydrazines with β-ketoesters or chalcones in ethanol, followed by coupling with thiomorpholine via a nucleophilic acyl substitution reaction . Key steps include monitoring reaction progress via TLC and purification via recrystallization (e.g., using DMF-EtOH mixtures) .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- 1H NMR : Assigns protons in the benzofuran (δ 6.70–9.12 ppm), pyrazole (δ 7.29–7.92 ppm), and thiomorpholine moieties. Splitting patterns confirm substitution patterns .
- IR : Identifies carbonyl (1707 cm⁻¹) and thiomorpholine C-S (1061 cm⁻¹) stretches .
- X-ray crystallography : Resolves dihedral angles between benzofuran and pyrazole rings, critical for assessing planarity and π-π interactions .
Q. How are biological activities (e.g., enzyme inhibition) evaluated for such compounds?
Standard assays include:
- In vitro enzyme inhibition (e.g., COX-2 or kinase assays) using spectrophotometric methods .
- Cytotoxicity screening via MTT assays on cancer cell lines, with IC₅₀ calculations .
- Molecular docking to predict binding modes in active sites (e.g., using AutoDock Vina) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in 1H NMR) be resolved during structural elucidation?
- Dynamic NMR : Detects conformational exchange in thiomorpholine rings, which may cause splitting anomalies .
- DFT calculations : Compare theoretical (B3LYP/6-311++G(d,p)) and experimental NMR shifts to identify rotameric equilibria .
- Variable-temperature studies : Resolve overlapping signals by lowering sample temperature .
Q. What strategies optimize the yield of the pyrazole-thiomorpholine coupling step?
- Catalysis : Use DMAP or pyridine to activate the carbonyl group for nucleophilic attack by thiomorpholine .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to ethanol .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
Q. How do steric and electronic effects of substituents influence the compound’s bioactivity?
- SAR studies : Compare derivatives with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the benzofuran ring. For example, fluorophenyl substituents enhance metabolic stability .
- Hammett plots : Correlate substituent σ values with IC₅₀ data to quantify electronic effects .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), CYP450 inhibition, and BBB permeability .
- Molecular dynamics simulations : Evaluate stability in biological membranes (e.g., using GROMACS) .
Data Analysis & Experimental Design
Q. How can limitations in experimental design (e.g., sample degradation during HSI data collection) be mitigated in stability studies?
- Sample stabilization : Continuous cooling (4°C) minimizes organic compound degradation during prolonged assays .
- Real-time monitoring : Use LC-MS to track decomposition products and adjust storage conditions .
Q. What statistical approaches resolve batch-to-batch variability in biological assay results?
Q. How are crystallographic data (e.g., C–C bond lengths) validated for structural accuracy?
- R-factor analysis : Ensure values ≤ 0.05 (e.g., R = 0.041 in ).
- Hirshfeld surfaces : Verify intermolecular interactions (e.g., H-bonds, π-stacking) match packing diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
